molecular formula C13H7Cl3O2 B6363450 2-Chloro-5-(3,5-dichlorophenyl)benzoic acid, 95% CAS No. 1261908-62-6

2-Chloro-5-(3,5-dichlorophenyl)benzoic acid, 95%

Cat. No.: B6363450
CAS No.: 1261908-62-6
M. Wt: 301.5 g/mol
InChI Key: OLZDQGZAANSXTG-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 . It is a derivative of benzoic acid, which is a widely used food preservative .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . Another method involves the synthesis of 3,5-dichlorobenzoic acid from 200 parts of ethanol slowly added to a solution, heated to 70°C, of the diazonium salt prepared from 412 parts of 3,5-dichloroanthranilic acid .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(3,5-dichlorophenyl)benzoic acid can be analyzed based on its molecular formula C13H7Cl3O2 . The structure of similar compounds, such as 2,5-dichlorobenzoic acid, is available as a 2D Mol file or as a computed 3D SD file .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

2-chloro-5-(3,5-dichlorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZDQGZAANSXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691288
Record name 3',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-62-6
Record name 3',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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